molecular formula C11H7ClN2O4 B3982349 N-(2-chloro-4-nitrophenyl)furan-2-carboxamide

N-(2-chloro-4-nitrophenyl)furan-2-carboxamide

Cat. No.: B3982349
M. Wt: 266.64 g/mol
InChI Key: YJHWAICMEULWPQ-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological and pharmacological activities. The presence of the furan ring, along with the chloro and nitro substituents, imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)furan-2-carboxamide typically involves the reaction of 2-chloro-4-nitroaniline with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature until the formation of the desired product is complete .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)furan-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted derivatives with different functional groups replacing the chloro or nitro groups.

    Reduction Reactions: Formation of N-(2-amino-4-nitrophenyl)furan-2-carboxamide.

    Oxidation Reactions: Formation of oxidized furan derivatives.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)furan-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with essential cellular processes in microorganisms or cancer cells. For example, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloro-4-nitrophenyl)furan-2-carboxamide: Unique due to the presence of both chloro and nitro groups on the phenyl ring.

    N-(2-chloro-4-nitrophenyl)thiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-chloro-4-nitrophenyl)pyrrole-2-carboxamide: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

This compound stands out due to its specific combination of functional groups and the furan ring, which imparts unique chemical reactivity and biological activity. The presence of the chloro and nitro groups allows for a wide range of chemical modifications, making it a versatile compound for various applications .

Properties

IUPAC Name

N-(2-chloro-4-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O4/c12-8-6-7(14(16)17)3-4-9(8)13-11(15)10-2-1-5-18-10/h1-6H,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHWAICMEULWPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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